molecular formula C17H11FO2 B6364441 2-Fluoro-5-(naphthalen-1-yl)benzoic acid, 95% CAS No. 1183468-79-2

2-Fluoro-5-(naphthalen-1-yl)benzoic acid, 95%

Cat. No. B6364441
CAS RN: 1183468-79-2
M. Wt: 266.27 g/mol
InChI Key: OCBIFBNWIDUXRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-(naphthalen-1-yl)benzoic acid (2F5N) is an organic compound that has a variety of applications in the scientific research field. 2F5N is a small molecule that has a high affinity for binding to proteins, making it a useful tool for studying the structure and function of these proteins. This compound has been widely used in research studies, including those involving drug discovery, protein structure and function, and enzyme inhibition.

Mechanism of Action

2-Fluoro-5-(naphthalen-1-yl)benzoic acid, 95% binds to proteins through a process known as covalent binding. This type of binding involves the formation of a covalent bond between the 2-Fluoro-5-(naphthalen-1-yl)benzoic acid, 95% molecule and the protein, which can be used to study the structure and function of the protein. Additionally, 2-Fluoro-5-(naphthalen-1-yl)benzoic acid, 95% can also bind to enzymes, which can be used to study enzyme inhibition.
Biochemical and Physiological Effects
2-Fluoro-5-(naphthalen-1-yl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, and to modulate the activity of certain proteins. Additionally, it has been shown to affect the expression of certain genes, as well as to modulate the activity of certain signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Fluoro-5-(naphthalen-1-yl)benzoic acid, 95% in laboratory experiments is its high affinity for proteins, which makes it a useful tool for studying protein structure and function. Additionally, 2-Fluoro-5-(naphthalen-1-yl)benzoic acid, 95% is relatively easy to synthesize, making it a cost-effective option for research studies. However, 2-Fluoro-5-(naphthalen-1-yl)benzoic acid, 95% is also relatively unstable, and it can be difficult to store for long periods of time.

Future Directions

There are a number of potential future directions for research involving 2-Fluoro-5-(naphthalen-1-yl)benzoic acid, 95%. These include further studies on the structure and function of proteins, as well as the development of novel drug targets and enzyme inhibitors. Additionally, further studies on the biochemical and physiological effects of 2-Fluoro-5-(naphthalen-1-yl)benzoic acid, 95% could be conducted, as well as studies on the potential therapeutic applications of this compound. Finally, further research into the synthesis and storage of 2-Fluoro-5-(naphthalen-1-yl)benzoic acid, 95% could be conducted in order to improve the stability and cost-effectiveness of this compound.

Synthesis Methods

2-Fluoro-5-(naphthalen-1-yl)benzoic acid, 95% can be synthesized in a two-step process. The first step involves the condensation of naphthalene-1-carboxylic acid with 2-fluoro-5-nitrobenzoic acid in the presence of an acid catalyst. The second step involves the reduction of the nitro group to a primary amine using hydrogen gas and a metal catalyst such as palladium or platinum.

Scientific Research Applications

2-Fluoro-5-(naphthalen-1-yl)benzoic acid, 95% has been widely used in scientific research, particularly in the field of drug discovery. It has been used to identify and characterize novel drug targets, as well as to study the structure and function of proteins. It has also been used to study enzyme inhibition and to identify and characterize novel enzyme inhibitors. 2-Fluoro-5-(naphthalen-1-yl)benzoic acid, 95% has also been used in protein engineering studies, as well as in the study of protein-protein interactions.

properties

IUPAC Name

2-fluoro-5-naphthalen-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO2/c18-16-9-8-12(10-15(16)17(19)20)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBIFBNWIDUXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(naphthalen-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.